molecular formula C21H21N3O3S B613404 N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane CAS No. 266359-45-9

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane

Cat. No. B613404
CAS RN: 266359-45-9
M. Wt: 395,48 g/mole
InChI Key:
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Description

“N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane” is a complex organic compound. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . The Fmoc group is often used to protect the amine group in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc protected amino acids often involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate . The Fmoc group is stable under acidic and oxidative conditions but can be removed under mild basic conditions .


Chemical Reactions Analysis

The Fmoc group is known to be stable under acidic and oxidative conditions but can be removed under mild basic conditions . This property is often exploited in peptide synthesis, where the Fmoc group is used to protect the amine group of an amino acid during synthesis .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28-11-10-19(20(25)12-23-22)24-21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19H,10-11,13H2,1H3,(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKPUSJJOYTIRR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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